6-(4-chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazole ring, and an azetidinyl group attached to a pyridazinone core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and controlled environments to maintain consistency and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
6-(4-chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
- Ethyl 4-(1-(4-chlorophenyl)-4-cyano-5-phenyl-1H-pyrazole-3-carbonyl)-5-methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate
Uniqueness
6-(4-chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2/c18-13-3-1-11(2-4-13)15-5-6-16(24)23(21-15)14-9-22(10-14)17(25)12-7-19-20-8-12/h1-8,14H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEQFVRZVYFDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNN=C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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